molecular formula C20H21Cl2NO4S B12583406 Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- CAS No. 644980-58-5

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-

Cat. No.: B12583406
CAS No.: 644980-58-5
M. Wt: 442.4 g/mol
InChI Key: PWZMFUUTDQUMDI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes. This specific compound has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine to form the intermediate N-(3,5-dichlorobenzoyl)cyclohexylamine. This intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, sulfonic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the physiological processes that depend on carbonic anhydrase activity, leading to therapeutic effects in conditions such as glaucoma and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy- is unique due to its specific combination of the benzenesulfonamide and dichlorobenzoyl groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase enzymes makes it a valuable compound for therapeutic research .

Properties

CAS No.

644980-58-5

Molecular Formula

C20H21Cl2NO4S

Molecular Weight

442.4 g/mol

IUPAC Name

N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxybenzenesulfonamide

InChI

InChI=1S/C20H21Cl2NO4S/c1-27-17-6-5-7-18(13-17)28(25,26)23-20(8-3-2-4-9-20)19(24)14-10-15(21)12-16(22)11-14/h5-7,10-13,23H,2-4,8-9H2,1H3

InChI Key

PWZMFUUTDQUMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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